5-(4-Fluorophenyl)-1h-indazole - 885272-86-6

5-(4-Fluorophenyl)-1h-indazole

Catalog Number: EVT-1730372
CAS Number: 885272-86-6
Molecular Formula: C13H9FN2
Molecular Weight: 212.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Research on these indazole derivatives primarily focuses on their potential in medicinal chemistry. Scientists are particularly interested in their interaction with biological targets like cannabinoid receptors and enzymes involved in inflammatory processes. []

Synthesis Analysis
  • Further modifications: Depending on the desired target compound, additional steps may be included to introduce various substituents onto the indazole scaffold, modify existing functional groups, or adjust the molecule's overall properties. [, , ]

For instance, LONI11, a potent agonist for cannabinoid receptors CB1 and CB2, was synthesized by incorporating a 2,4-dichlorobenzyl group at the 1-position and an (S)-N-(3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl) group at the 3-position of the 5-(4-fluorophenyl)-1H-indazole scaffold. []

Molecular Structure Analysis
  • Conformational flexibility: While the core structure is often planar, the substituents at different positions can exhibit varying degrees of conformational flexibility, influencing the molecule's overall shape and interactions with biological targets. [, , , , , , , , , , , , , , , , , , , , ]
Mechanism of Action
  • Cannabinoid receptor activity: Compounds like LONI11 act as agonists for cannabinoid receptors CB1 and CB2, mimicking the effects of endogenous cannabinoids and influencing various physiological processes like appetite regulation and pain perception. []
Applications
  • Treatment of obesity: Compounds with agonistic activity at cannabinoid receptors, like LONI11, show potential as orexant agents, stimulating appetite and potentially addressing conditions like anorexia or cachexia. []
  • Anti-inflammatory therapies: Derivatives exhibiting inhibitory activity against enzymes involved in inflammation hold potential for treating inflammatory diseases like ulcerative colitis. []

(S)-N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxamide (AZ-037)

Compound Description: AZ-037 is a synthetic cannabinoid belonging to the PINACA, FUBINACA, and CHMINACA series. It is characterized by an indazole ring system commonly found in this class of compounds. []

Relevance: While not directly discussed in the papers, this compound is structurally related to 5-(4-Fluorophenyl)-1H-indazole due to the presence of a 5-(4-fluorophenyl)-1H-pyrazole moiety in AZ-037, highlighting the use of pyrazole as a bioisosteric replacement for the indazole ring system. [] This structural similarity suggests potential overlap in their biological activities.

N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA)

Compound Description: 3,5-AB-CHMFUPPYCA is a research chemical identified as a potential synthetic cannabinoid. Similar to AZ-037, it incorporates a pyrazole ring, indicating its potential as a bioisostere for indazole-containing synthetic cannabinoids. []

Relevance: This compound exhibits structural similarities to 5-(4-Fluorophenyl)-1H-indazole through the presence of the 3-(4-fluorophenyl)-1H-pyrazole moiety within its structure. [] The shared 4-fluorophenyl group and the utilization of pyrazole as a potential bioisostere for indazole further emphasize their relationship.

N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxamide (5,3-AB-CHMFUPPYCA)

Compound Description: 5,3-AB-CHMFUPPYCA is a regioisomer of 3,5-AB-CHMFUPPYCA, also investigated as a potential synthetic cannabinoid. The presence of the pyrazole core reinforces the exploration of this heterocycle as a replacement for indazole in synthetic cannabinoids. []

Relevance: This compound shares a significant structural resemblance to 5-(4-Fluorophenyl)-1H-indazole due to the presence of the 5-(4-fluorophenyl)-1H-pyrazole moiety. [] This similarity, along with the shared 4-fluorophenyl substitution, highlights their close structural relationship.

N-(1-amino-3-methyl-1-oxobutan-2-yl)-4-chloro-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide

Compound Description: This compound is a chlorine-containing byproduct observed during the synthesis of 3,5-AB-CHMFUPPYCA. Although its pharmacological activity is unknown, its emergence during the synthesis process underscores potential synthetic pathways common to these related compounds. []

Relevance: The structural similarity with 5-(4-Fluorophenyl)-1H-indazole lies in the presence of the 3-(4-fluorophenyl)-1H-pyrazole core. [] The shared 4-fluorophenyl substituent and the pyrazole ring, despite additional substitutions, connect this byproduct to the broader class of compounds under investigation.

(S)-1-(2,4-dichlorobenzyl)-N-(3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl)-1H-indazole-3-carboxamide (LONI11)

Compound Description: LONI11 is a hybrid molecule designed from mimonabant and AB-Fubinaca, demonstrating potent agonistic activity towards cannabinoid receptors CB1 and CB2. It exhibits a significant orexant effect in mice. []

Relevance: This compound is structurally related to 5-(4-Fluorophenyl)-1H-indazole as both share the 1H-indazole core structure. [] This shared core, despite differences in substitutions, classifies them within the same chemical class and suggests potential similarities in their binding affinities and pharmacological profiles.

(S)-2-(1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxamido)-3-methylbutanoic acid (LONI4)

Compound Description: LONI4, another hybrid molecule derived from mimonabant and AMB-Fubinaca, acts as a cannabinoid receptor antagonist. It exhibits a strong anorexant effect in mice. []

Relevance: Similar to LONI11, this compound shares the 1H-indazole core with 5-(4-Fluorophenyl)-1H-indazole. [] This common structural feature links them within the same family of indazole derivatives and highlights the impact of substituents on their pharmacological activities, shifting the profile from agonist (LONI11) to antagonist (LONI4).

(S)-methyl 2-(1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate (LONI2)

Compound Description: LONI2, designed as a hybrid of mimonabant and ADB-Fubinaca, displays a potent anorexant effect in mice, suggesting its potential as an anti-obesity drug candidate. []

Relevance: This compound, similar to LONI11 and LONI4, shares the 1H-indazole core with 5-(4-Fluorophenyl)-1H-indazole. [] This structural similarity underlines the significance of the indazole scaffold in developing compounds targeting cannabinoid receptors and influencing feeding behavior.

3-(5-{[4-(aminomethyl) piperidin-1-yl] methyl}-1H-indol-2-yl)-1H-indazole-6-carbonitrile (DB07075)

Compound Description: DB07075 is identified as a potential inhibitor of cancer Osaka thyroid kinase (COT) based on molecular docking and in silico ADMET studies. It demonstrates a good docking score and favorable pharmacokinetic characteristics. []

Relevance: This compound exhibits structural similarity to 5-(4-Fluorophenyl)-1H-indazole as both contain the 1H-indazole core. [] This shared scaffold suggests potential similarities in their binding affinities and pharmacological activities, although targeting different biological targets.

Properties

CAS Number

885272-86-6

Product Name

5-(4-Fluorophenyl)-1h-indazole

IUPAC Name

5-(4-fluorophenyl)-1H-indazole

Molecular Formula

C13H9FN2

Molecular Weight

212.22 g/mol

InChI

InChI=1S/C13H9FN2/c14-12-4-1-9(2-5-12)10-3-6-13-11(7-10)8-15-16-13/h1-8H,(H,15,16)

InChI Key

HKAWBFIKAUENTE-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC3=C(C=C2)NN=C3)F

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(C=C2)NN=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.